molecular formula C12H13N3OS2 B2999503 N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide CAS No. 1797141-58-2

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide

Cat. No.: B2999503
CAS No.: 1797141-58-2
M. Wt: 279.38
InChI Key: MYLNZXIYWGXMDO-UHFFFAOYSA-N
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Description

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. The compound includes a thiazole ring, a pyrrolidine ring, and a thiophene ring, making it an interesting subject for research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, followed by the formation of the pyrrolidine ring, and finally, the thiophene ring is introduced. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH is crucial for maintaining consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents include acids, bases, and solvents like dichloromethane or ethanol. Reaction conditions such as temperature, pressure, and pH must be carefully controlled to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific functional groups targeted. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .

Scientific Research Applications

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(1,3-thiazol-2-yl)pyrrolidine-2-carboxamide
  • N-(1,3-thiazol-2-yl)pyrrolidine-2-thione
  • N-(1,3-thiazol-2-yl)pyrrolidine-2-sulfonamide

Uniqueness

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide stands out due to its unique combination of three different heterocyclic rings. This structural complexity provides a diverse range of chemical and biological properties, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[1-(1,3-thiazol-2-yl)pyrrolidin-3-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3OS2/c16-11(10-2-1-6-17-10)14-9-3-5-15(8-9)12-13-4-7-18-12/h1-2,4,6-7,9H,3,5,8H2,(H,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYLNZXIYWGXMDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)C2=CC=CS2)C3=NC=CS3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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